5-butyl-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Description
Properties
IUPAC Name |
3-butyl-4-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3S/c1-2-3-4-12-15-16-13(18)17(12)9-10-5-7-11(14)8-6-10/h5-8H,2-4,9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAPOVLCWSXABC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NNC(=S)N1CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101148276 | |
| Record name | 5-Butyl-4-[(4-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101148276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299417-39-3 | |
| Record name | 5-Butyl-4-[(4-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299417-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Butyl-4-[(4-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101148276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazide and Isothiocyanate Coupling
The foundational approach involves synthesizing 4-(4-chlorobenzyl)benzoic acid hydrazide, which is subsequently reacted with butyl isothiocyanate in ethanol under reflux. This step generates the intermediate 1-(4-chlorobenzyl)-4-butylthiosemicarbazide, which undergoes cyclization in 4N sodium hydroxide to yield the target triazole-thione. Key advantages include the use of aqueous base for cyclization, reducing organic solvent waste. However, regioselectivity must be carefully controlled to ensure the butyl and 4-chlorobenzyl groups occupy the 5- and 4-positions, respectively.
Reaction conditions:
Alternative Acylhydrazide Routes
Substituting benzoic acid hydrazide with 4-chlorobenzoylhydrazine introduces the 4-chlorobenzyl group earlier in the synthesis. This method, however, risks premature cyclization unless stoichiometry is tightly controlled. A 2025 adaptation demonstrated that pre-forming the hydrazide with 4-chlorobenzoyl chloride and hydrazine hydrate in THF (0°C, 2 hours) improves intermediate stability. Subsequent isothiocyanate coupling and cyclization achieved a 65% overall yield.
One-Pot Multicomponent Synthesis
Glyoxylic Acid-Mediated Cyclization
A streamlined method involves reacting 4-chlorobenzylamine, butyl isothiocyanate, and glyoxylic acid in a single pot. The reaction proceeds via in situ formation of a thiosemicarbazide-glyoxylic acid adduct, which cyclizes under acidic conditions (pH 3–4, acetic acid) to form the triazole core. This approach reduces isolation steps but requires precise pH control to avoid byproducts.
Optimized conditions :
Microwave-Assisted Acceleration
Microwave irradiation (150 W, 120°C) reduces reaction time to 45 minutes with comparable yields (70–72%). This method, however, demands specialized equipment and generates higher energy costs, limiting industrial scalability.
Post-Cyclization Functionalization
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki coupling between 5-bromo-1,2,4-triazole-3-thione and 4-chlorobenzylboronic acid offers a modular approach. However, the electron-deficient triazole ring impedes coupling efficiency, requiring Buchwald-Hartwig conditions (Pd(OAc)2, XPhos, Cs2CO3, 110°C) to achieve 58% yield.
Comparative Analysis of Methodologies
The cyclocondensation route offers the best balance of yield and scalability, while one-pot methods excel in step economy. Post-cyclization strategies remain niche due to selectivity challenges.
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
Recrystallized samples show >98% purity by HPLC, while chromatographed products achieve >99.5%.
Chemical Reactions Analysis
Types of Reactions
5-butyl-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding dihydro derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antiepileptic Activity
Recent studies have highlighted the anticonvulsant properties of related triazole compounds. For instance, TPL-16 (a similar derivative) demonstrated significant protective effects against tonic-clonic seizures in animal models. The study reported that TPL-16 exhibited a favorable interaction profile with established antiepileptic drugs (AEDs) like carbamazepine and valproate, suggesting its potential as a novel AED .
Key Findings:
- Protective Index : TPL-16 showed a protective index indicating its efficacy in preventing seizures while minimizing neurotoxic effects.
- Synergistic Interactions : The combination of TPL-16 with other AEDs resulted in synergistic effects, enhancing overall therapeutic outcomes .
Case Study 1: Anticonvulsant Efficacy
In a controlled study involving adult male Swiss mice:
- Objective : To evaluate the anticonvulsant efficacy of TPL-16.
- Methodology : Mice were administered varying doses of TPL-16 before inducing seizures via electrical stimulation.
- Results : Significant reduction in seizure frequency was observed at optimal doses, supporting the compound's potential as an effective AED .
Case Study 2: Drug Interaction Profiles
A comparative analysis was conducted to assess the interaction between TPL-16 and classic AEDs:
Mechanism of Action
The mechanism of action of 5-butyl-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Impact
The pharmacological activity of 1,2,4-triazole-3-thione derivatives is highly dependent on substituents at positions 4 and 3. Below is a comparative analysis of key analogs:
Key Observations:
- Alkyl Chain Length : The hexyl group in TP-315 and TP-427 enhances lipophilicity and BBB penetration compared to the butyl group in the target compound. However, longer chains may increase neurotoxicity risk .
- Aromatic Substitution : The 4-chlorobenzyl group in the target compound may offer better steric compatibility with sodium channel binding sites compared to 3-chlorophenyl/benzyl analogs like TP-315 and TP-427 .
- Therapeutic Index : Both TP-315 and TP-427 exhibit high TIs (~13.9), suggesting a favorable balance between efficacy (MES model) and safety (rotarod test). The target compound’s TI remains unstudied but is hypothesized to be comparable .
Toxicity and Metabolic Stability
- Neurotoxicity : TP-427 shows minimal neurotoxicity in murine models, attributed to its selective sodium channel inhibition. The butyl group in the target compound may reduce metabolic instability compared to bulkier substituents .
- Metabolism : Substituted triazole-thiones undergo acetylation or oxidation (e.g., 5-(4-nitrophenyl)-4-phenyl analog forms acetylated and amine metabolites). The 4-chlorobenzyl group in the target compound may slow hepatic clearance compared to phenyl analogs .
Molecular Targets and Mechanisms
- Voltage-Gated Sodium Channels : TP-315 and TP-427 block sodium channels, reducing neuronal hyperexcitability. The target compound’s 4-chlorobenzyl group may enhance binding affinity due to hydrophobic interactions .
- Enzyme Inhibition : Some triazole-thiones (e.g., 4-phenyl derivatives) inhibit SARS-CoV-2 PLpro and Mpro proteases. The target compound’s dual aromatic/alkyl structure could broaden its therapeutic scope .
Biological Activity
5-butyl-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS No. 299417-39-3) is a member of the 1,2,4-triazole family, known for its diverse biological activities. This compound is notable for its unique structure, which combines a butyl chain and a chlorobenzyl group, contributing to its distinct physicochemical properties and biological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
The compound features a triazole ring that enhances its solubility and interaction with biological targets. Its synthesis typically involves the cyclization of hydrazine derivatives with carbon disulfide, followed by alkylation under reflux conditions using solvents such as ethanol or methanol. The resulting compound has been characterized for various applications in medicinal chemistry.
Antimicrobial Activity
Research indicates that 5-butyl-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibits significant antimicrobial properties:
- Mechanism of Action : The compound inhibits specific enzymes by binding to their active sites, which disrupts essential biological processes in microorganisms.
- Efficacy : Studies have shown that derivatives of 1,2,4-triazoles possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds can be lower than those of standard antibiotics like vancomycin .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cell Line Studies : In vitro studies demonstrated that the compound exhibits cytotoxicity against various cancer cell lines. For instance, it showed promising results against colon cancer cells (HT-29), with IC50 values indicating significant antiproliferative effects .
- Mechanism : The triazole moiety interacts with tubulin's ATP-binding site, which is crucial for cell division. This interaction leads to cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Properties
The anti-inflammatory effects of 5-butyl-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been documented:
- Inflammatory Models : The compound has been tested in animal models for its ability to reduce inflammation markers. It demonstrated a reduction in edema and inflammatory cytokines when administered in appropriate doses .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Screening : A study involving various triazole derivatives reported that compounds similar to 5-butyl-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibited enhanced antibacterial properties compared to traditional antibiotics .
- Anticancer Evaluation : Research involving molecular docking simulations suggested that the compound binds effectively to tubulin proteins involved in cancer cell proliferation .
- Inflammation Reduction : Experimental models indicated that the compound could significantly lower inflammatory responses in induced models of arthritis and other inflammatory conditions .
Q & A
Basic: What are the common synthetic routes for 5-butyl-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves condensation of thiocarbohydrazide with substituted carboxylic acids under reflux conditions, followed by cyclization. For example, fused reactions of 4-chlorobenzylacetic acid with thiocarbohydrazide at 413 K yield triazole-thione derivatives . Optimization includes:
- Catalysts : Aluminum chloride (AlCl₃) enhances condensation efficiency in chloroform .
- Solvents : Polar aprotic solvents (e.g., DMSO) improve nucleophilic substitution reactions .
- Purification : Recrystallization from methanol or ethanol removes unreacted precursors .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key structural features do they reveal?
- ¹H/¹³C-NMR : Identifies substituent positions (e.g., butyl and 4-chlorobenzyl groups) and confirms tautomeric forms (thione vs. thiol) via chemical shifts .
- IR Spectroscopy : Detects N-H (3177–3260 cm⁻¹) and C=S (1153–1186 cm⁻¹) stretching vibrations .
- UV-Vis : Absorbance near 260–264 nm (π→π* transitions) correlates with aromatic and triazole conjugation .
- X-ray Crystallography : Resolves dihedral angles between triazole and aryl rings (e.g., 67.51° in analogs) and hydrogen-bonding networks .
Advanced: How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this triazole-thione derivative?
Density Functional Theory (DFT) calculates:
- Molecular Electrostatic Potential (MEP) : Highlights nucleophilic (sulfur) and electrophilic (chlorine) sites .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4 eV in analogs) indicate stability and charge-transfer interactions .
- Non-Covalent Interactions (NCI) : Visualizes weak interactions (e.g., van der Waals, hydrogen bonds) influencing crystal packing .
Experimental validation via NMR/IR data ensures computational accuracy .
Advanced: What strategies are employed to resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) across studies?
- Structure-Activity Relationship (SAR) : Substitution at C4 (butyl vs. cyclohexyl) and C5 (aryl vs. heteroaryl) modulates target selectivity. For example, 4-cyclohexyl analogs show cytotoxicity (IC₅₀ = 8.2 µM) due to enhanced lipophilicity .
- Assay Standardization : Varying microbial strains (Gram-positive vs. Gram-negative) and cell lines (e.g., MCF-7 vs. HeLa) explain divergent activity .
- Dose-Response Studies : EC₅₀ values distinguish true bioactivity from assay artifacts .
Advanced: How does the substitution pattern (e.g., butyl vs. cyclohexyl groups) influence the compound’s physicochemical and pharmacological properties?
- Lipophilicity : Butyl groups (logP ~3.5) enhance membrane permeability but reduce aqueous solubility (12.2 µg/mL at pH 7.4) .
- Bioavailability : Bulkier substituents (e.g., cyclohexyl) improve metabolic stability but may hinder target binding .
- Pharmacokinetics : Substituent polarity (e.g., 4-hydroxyaryl vs. 4-chloroaryl) affects plasma protein binding and clearance rates .
Advanced: What experimental approaches validate the compound’s mechanism of action in enzyme inhibition or receptor modulation?
- Enzyme Kinetics : Michaelis-Menten analysis quantifies inhibition constants (Kᵢ) for targets like cytochrome P450 .
- Molecular Docking : Predicts binding poses with fungal CYP51 (e.g., ΔG = -9.2 kcal/mol in triazole-thione antifungals) .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
